molecular formula C6H7IN2O2 B13019912 2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)aceticacid

2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)aceticacid

Cat. No.: B13019912
M. Wt: 266.04 g/mol
InChI Key: POZDBRDFSNREKZ-UHFFFAOYSA-N
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Description

2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 5-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the iodination of a pyrazole precursor followed by the introduction of the acetic acid moiety. One common method includes the reaction of 3-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent to yield 5-iodo-3-methyl-1H-pyrazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-methyl-1H-pyrazol-1-yl)acetic acid .

Scientific Research Applications

2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both the iodine atom and the acetic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

IUPAC Name

2-(5-iodo-3-methylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C6H7IN2O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)

InChI Key

POZDBRDFSNREKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)I)CC(=O)O

Origin of Product

United States

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